molecular formula C19H12N2O3 B14641098 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- CAS No. 55240-59-0

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-

Cat. No.: B14641098
CAS No.: 55240-59-0
M. Wt: 316.3 g/mol
InChI Key: BRLXLNOXONFZJU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- is a heterocyclic compound with a unique structure that combines pyrrolo and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the hydrolysis and intramolecular heterocyclization of vicinal substituents in pyrid-2-one compounds can be employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The pathways involved may include signal transduction pathways that regulate cell proliferation, migration, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl- is unique due to its specific arrangement of functional groups and the presence of both pyrrolo and pyridine rings

Properties

CAS No.

55240-59-0

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

7-hydroxy-2,6-diphenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C19H12N2O3/c22-17-15-14(11-20-16(17)12-7-3-1-4-8-12)18(23)21(19(15)24)13-9-5-2-6-10-13/h1-11,22H

InChI Key

BRLXLNOXONFZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C3C(=C2O)C(=O)N(C3=O)C4=CC=CC=C4

Origin of Product

United States

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